CID 78068813

Description

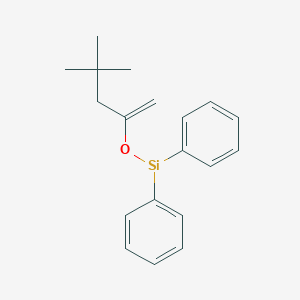

CID 78068813 (PubChem Compound Identifier 78068813) is a chemical compound whose structural and functional properties have been partially characterized in recent studies. For instance, highlights the use of GC-MS and vacuum distillation to isolate and quantify related compounds, which may imply similar methodologies could apply to this compound . Structural elucidation via mass spectrometry (as shown in Figure 1D of ) is critical for such compounds, though specific spectral data for this compound remain unreported in the provided evidence.

Properties

Molecular Formula |

C19H23OSi |

|---|---|

Molecular Weight |

295.5 g/mol |

InChI |

InChI=1S/C19H23OSi/c1-16(15-19(2,3)4)20-21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,1,15H2,2-4H3 |

InChI Key |

IKOFUCKIXDTGHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of compounds like CID 78068813 typically involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow reactions, often utilizing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

CID 78068813 can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another in the molecule.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

CID 78068813 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78068813 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact mechanism depends on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 78068813, comparisons are drawn to compounds with analogous structural features or biological roles. For example, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share cyclic or polyketide-like backbones, which are often associated with cytotoxic or antimicrobial activities . Below is a comparative analysis based on available

Table 1: Key Properties of this compound and Similar Compounds

Key Findings:

- Structural Similarities : While this compound’s exact structure is undefined, oscillatoxin derivatives () feature macrocyclic lactones, suggesting this compound may share a related scaffold.

- Bioactivity Potential: Oscillatoxins exhibit cytotoxicity via membrane disruption . If this compound has a similar structure, it may show comparable mechanisms, though experimental validation is required.

- Analytical Challenges : Unlike oscillatoxins, this compound lacks published fragmentation patterns (e.g., HRMS, NMR), complicating direct comparisons. Techniques described in (e.g., vacuum distillation for isolation) could bridge this gap .

Methodological Insights for Comparative Studies

The absence of explicit data for this compound underscores the importance of standardized reporting in chemical research. For instance:

- Spectral Characterization : As per and , full spectral data (NMR, HRMS) and purity metrics (HPLC) are essential for rigorous comparisons .

- Biological Assays : emphasizes dose-response metrics (e.g., IC₅₀) and statistical validation, which are absent for this compound in current literature .

- Data Reproducibility: Guidelines in stress the need for detailed experimental protocols to enable replication, a gap noted for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.